molecular formula C11H22N2O B1517079 1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one CAS No. 1019121-12-0

1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one

Cat. No. B1517079
M. Wt: 198.31 g/mol
InChI Key: VUEUCIYETAXEGY-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one, also known as 1-azepan-2-yl-2-propan-2-yl-aminoethane-1-one, is a synthetic compound that has been studied for its potential use in various scientific research applications. The compound has an interesting structure, with a carbon-carbon double bond between the two nitrogen atoms, and a single carbon-oxygen bond. In

Scientific Research Applications

Molecular Synthesis and Structural Analysis

1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one and its analogs have been extensively researched for their unique chemical properties and potential applications in molecular synthesis. Notable findings include:

  • Chemical Synthesis and Structural Formation : Research indicates that the compound and its analogs are involved in complex chemical reactions, leading to the formation of novel molecular structures. For instance, the reaction of α-amino acids with certain compounds can lead to the formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepines] as main products (Yang et al., 2015). Additionally, certain compounds in this category have been characterized by bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers (Balderson et al., 2007).

  • Antioxidant Activity : Some derivatives have been synthesized and evaluated for their potential antioxidant activities. The coupling of different amino acids with these compounds can enhance antioxidant activities based on the presence of different functional groups (Kumar et al., 2009).

  • Magnetic Properties : One-dimensional chain compounds with this structure have been studied for their magnetic properties. The compounds exhibit antiferromagnetic interactions between Mn(III) spins within a chain, transmitted through azide ligands (Song et al., 2014).

  • Biological Properties : The reaction of certain aminoalkanols with substituted acetic and propionic acid chlorides leads to the synthesis of corresponding esters, which exhibit high antibacterial activity and peripheral n-cholinolytic activity (Isakhanyan et al., 2013).

  • Crystal Structure : Detailed studies on the crystal structure of compounds with similar structures reveal intricate molecular arrangements and interactions, contributing to our understanding of molecular geometry and stability (Toze et al., 2015).

properties

IUPAC Name

1-(azepan-1-yl)-2-(propan-2-ylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-10(2)12-9-11(14)13-7-5-3-4-6-8-13/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEUCIYETAXEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)N1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-[(propan-2-yl)amino]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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